6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is a heterocyclic compound that belongs to the class of fused imidazoles. This compound has garnered attention in organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a pyrroloimidazole framework, which contributes to its reactivity and interaction with biological targets.
The compound can be synthesized through various methods, as detailed in the literature. It is often derived from simpler imidazole or pyrrole derivatives through cyclization reactions, as well as other synthetic pathways that involve functional group transformations. Notably, studies have shown its synthesis through nitration reactions and other modifications of related compounds .
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is classified under organic compounds, specifically within the category of nitrogen-containing heterocycles. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and the use of phase transfer catalysts to enhance yields and selectivity in reactions .
The molecular structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol features a bicyclic system composed of a pyrrole and imidazole ring. The compound adopts an envelope conformation in its solid state, which is significant for its reactivity and interaction with biological targets.
The crystal structure analysis reveals that it has monoclinic symmetry (P21/n) at low temperatures (100 K), providing insights into its three-dimensional arrangement . The bond lengths and angles conform to typical values for heterocyclic compounds containing nitrogen atoms.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol participates in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions. For instance, reducing agents like lithium aluminum hydride may be employed for selective reductions.
The mechanism of action for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol has been studied in relation to its biological activity as a partial agonist at adrenergic receptors. Specifically, it exhibits selectivity for the α1A adrenergic receptor over other subtypes (α1B, α1D, α2A), suggesting potential therapeutic applications in cardiovascular disorders.
Studies indicate that this compound interacts with receptor sites through hydrogen bonding and hydrophobic interactions, influencing downstream signaling pathways associated with adrenergic activity .
Relevant analyses include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm structural integrity and purity post-synthesis.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol has potential applications in:
The compound is systematically named as 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol according to IUPAC conventions, reflecting its fused bicyclic core consisting of pyrrole and imidazole rings with hydroxyl substitution at the 6-position. Its molecular formula is C₆H₈N₂O, corresponding to a molecular weight of 124.14 g/mol [3] [4]. Key structural identifiers include:
The bicyclic framework features a 5,5-fused ring system where the pyrrolidine ring is partially saturated. The imidazole moiety contains two nitrogen atoms, one participating in ring fusion, while the hydroxyl group at C6 enables diverse functionalization [3] [7].
Table 1: Core Chemical Identifiers
Parameter | Value |
---|---|
IUPAC Name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol |
CAS Number (Racemate) | 1378606-06-4 |
Molecular Formula | C₆H₈N₂O |
Molecular Weight | 124.14 g/mol |
SMILES | C1C(CN2C1=NC=C2)O |
InChIKey (Racemate) | OLXNUSXUUWAEGE-UHFFFAOYSA-N |
The chiral center at C6 generates two enantiomers with distinct stereochemical configurations and physicochemical behaviors. Commercial sources typically supply the racemate (CAS: 1378606-06-4), while enantiopure forms are marketed separately [3] [5] [9]:
The stereochemistry critically influences synthetic applications. The (S)-enantiomer serves as an intermediate for (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine, whereas the (R)-enantiomer is used to synthesize the (S)-configured amine derivative [3]. Enantiomeric purity (>97%) is maintained through stereoselective syntheses, such as asymmetric reduction or chiral resolution [5] [9].
Table 2: Enantiomer-Specific Identifiers and Applications
Parameter | (6S)-Isomer | (6R)-Isomer |
---|---|---|
CAS Number | 1219019-23-4 | 196862-45-0 |
InChIKey Suffix | YFKPBYRVSA-N | RXMQYKEDSA-N |
Synthetic Role | Intermediate for (6R)-amine | Intermediate for (6S)-amine |
Commercial Purity | ≥98% [5] | ≥97% [9] |
Although experimental spectra for the exact compound are sparsely documented in the provided sources, key inferences can be drawn from structural analogs and general heterocyclic chemistry principles:
Stock solutions for spectroscopic studies are typically prepared at 1–10 mM concentrations in deuterated solvents, with stability maintained at -20°C [3].
Table 3: Predicted NMR Chemical Shifts (δ, ppm)
Proton Position | Estimated δ (¹H) | Carbon Position | Estimated δ (¹³C) |
---|---|---|---|
H-C2 (Imidazole) | 6.8–7.2 | C2 | 120–125 |
H-C3 (Imidazole) | 6.8–7.2 | C3 | 130–135 |
H-C6 | 3.8–4.2 | C6 | 65–70 |
H₂-C7 | 2.6–2.9 | C7 | 45–50 |
H₂-C4 | 2.4–2.7 | C4 | 25–30 |
Single-crystal X-ray diffraction of the parent heterocycle (6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, C₆H₈N₂) reveals a monoclinic P2₁/n space group at 100 K. The pyrrolidine ring adopts an envelope conformation with C5 displaced by 0.317 Å from the plane of N1/C3/C4/C6, minimizing torsional strain. The dihedral angle between the imidazole ring and the planar pyrrolidine fragment is 3.85° [7].
Critical bond lengths include:
The crystal packing is stabilized by C-H⋯N hydrogen bonds (C1-H1⋯N2: H⋯A = 2.52 Å, D⋯A = 3.73 Å, ∠D-H⋯A = 150°), forming supramolecular chains along the [101] direction. Additional stabilization arises from aliphatic C-H⋯π interactions (C6⋯C2/N2/C3 distances: 3.620–3.692 Å), with no significant π-π stacking observed [7]. The hydroxyl group in the title compound would introduce additional O-H⋯N hydrogen bonding motifs, likely enhancing lattice cohesion.
Table 4: Crystallographic Parameters of Parent Compound
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/n |
Unit Cell | a=7.908(7) Å, b=7.441(8) Å, c=9.880(9) Å, β=104.91(3)° |
Conformation | Envelope (pyrrolidine ring) |
Key H-Bond | C1-H1⋯N2 (3.73 Å, 150°) |
C-H⋯π Interactions | C6⋯C2/N2/C3 (3.620–3.692 Å) |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2